5-硝基异苯甲醛

描述

5-Nitroisophthalaldehyde is a chemical compound that is related to various research areas, including organic synthesis and material science. While the provided papers do not directly discuss 5-Nitroisophthalaldehyde, they do involve closely related compounds and reactions that can shed light on the properties and reactivity of nitroaldehyde compounds in general.

Synthesis Analysis

The synthesis of nitro-substituted organic compounds is a topic of interest due to their potential applications. For instance, the synthesis of 5-nitro-1,4-dihydro-1,4-methanonaphthalene is described using a continuous-flow reactor, which highlights the importance of safe and practical processes in the production of nitro compounds . This method minimizes the accumulation of dangerous intermediates and reduces reaction time, which could be relevant for the synthesis of 5-Nitroisophthalaldehyde.

Molecular Structure Analysis

The structure of nitro-substituted compounds can significantly influence their properties and reactivity. For example, the synthesis and characterization of 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole provide insights into the crystal structure and theoretical studies of nitro compounds . These findings can be extrapolated to understand the molecular structure of 5-Nitroisophthalaldehyde, as nitro groups tend to have a similar impact on the electronic distribution within a molecule.

Chemical Reactions Analysis

Nitro compounds are known for their reactivity in various chemical reactions. The organocatalytic enantioselective vinylogous Aldol reaction of 5-alkyl-4-nitroisoxazoles to paraformaldehyde is an example of how nitro compounds can be used to construct chiral C-C bonds . This type of reactivity could be relevant when considering the chemical reactions that 5-Nitroisophthalaldehyde might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro compounds are influenced by their functional groups. The study of nanoporous lanthanide-carboxylate frameworks based on 5-nitroisophthalic acid demonstrates the impact of nitro groups on the formation of metal-organic frameworks and their adsorption properties . These frameworks exhibit photoluminescent properties, which could also be a point of interest for 5-Nitroisophthalaldehyde.

科学研究应用

热力学性质

迪布里夫尼等人(2019年)的研究探讨了与5-硝基异苯甲醛相关的衍生物的热力学性质,特别是5-(硝基苯基)-2-呋喃甲醛肟。这项研究对于理解这些化合物的物理和化学性质具有重要意义,从而有助于它们在各个科学领域的合成、纯化和应用(Dibrivnyi et al., 2019)。

反应中的催化应用

卡玛卡尔等人(2015年)研究了含有异苯二甲酸衍生物的锌氨基异苯酸盐络合物,这些络合物被用作不对映选择性亨利反应的非均相催化剂,突显了它们在化学合成过程中的潜力(Karmakar et al., 2015)。

发光配位聚合物

吕等人(2021年)使用5-硝基异苯甲酸合成了镍(II)配位聚合物。这些聚合物表现出卓越的光催化活性,并可作为检测水系中苯甲醛和铁离子的发光化学传感器,表明它们在环境监测和化学传感中的实用性(Lyu et al., 2021)。

蜂蜜分析中的磁性固相萃取

梅列金等人(2021年)提出将5-硝基-2-呋喃甲醛(与5-硝基异苯甲醛相关的化合物)作为检测蜂蜜中硝基呋喃代谢物的衍生试剂。这种应用展示了该化合物在增强食品安全和质量控制分析方法中的作用(Melekhin et al., 2021)。

作用机制

Target of Action

Similar compounds like 5-nitro-1,10-phenanthroline have been studied and found to act against mycobacterium tuberculosis .

Mode of Action

It’s worth noting that 5-nitro-1,10-phenanthroline, a related compound, has been found to be activated in an f420-dependent manner, leading to the formation of major metabolites in bacteria . It also modulates the host machinery to kill intracellular pathogens .

Biochemical Pathways

The related compound 5-nitro-1,10-phenanthroline has been found to affect cell and leukocyte activation, leukocyte mediated immunity, il-17, age-rage signaling in diabetic complications, prion disease, and nod-like receptor signaling .

Pharmacokinetics

The related compound 5-nitro-1,10-phenanthroline has been found to have improved in vitro activity and in vivo efficacy in mice .

Result of Action

The related compound 5-nitro-1,10-phenanthroline has been found to kill naturally resistant intracellular bacteria by inducing autophagy in macrophages .

安全和危害

未来方向

5-Nitroisophthalaldehyde and its derivatives have potential applications in various fields due to their photo-responsive properties . They have been studied for their potential usages including artificial muscles, optical memory devices, displays and switches, photochromic lenses, drug delivery, and soft-actuators .

属性

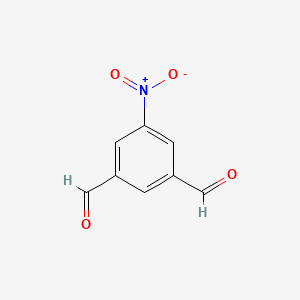

IUPAC Name |

5-nitrobenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXACCCLYSOFTFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C=O)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00539582 | |

| Record name | 5-Nitrobenzene-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitroisophthalaldehyde | |

CAS RN |

36308-36-8 | |

| Record name | 5-Nitrobenzene-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[Phenyl(3,4,5-trimethoxyphenyl)methyl]piperazine oxalate](/img/structure/B1356568.png)